10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione
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Overview
Description
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione: is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocycles that play significant roles in biological systems, including as pigments and enzyme cofactors . This particular compound features a dodecyl side chain, which can influence its solubility and interaction with biological membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione typically involves the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized from pyrimidine or pyrazine precursors through various cyclization reactions.
Introduction of the Benzo Group: The benzo group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Dodecyl Chain: The dodecyl chain can be attached through nucleophilic substitution reactions, often using alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro form.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the side chains and functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pteridines, quinones, and dihydropteridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimalarial activity.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pterin: A simpler pteridine derivative with similar biological roles.
Lumazine: Another pteridine derivative with distinct photochemical properties.
Flavin: A pteridine derivative known for its role in redox reactions and as a cofactor in various enzymes.
Uniqueness
10-Dodecylbenzo[g]pteridine-2,4(3H,10H)-dione is unique due to its dodecyl side chain, which enhances its lipophilicity and membrane interaction capabilities. This makes it particularly interesting for applications in biological systems and potential therapeutic uses .
Properties
CAS No. |
79828-16-3 |
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Molecular Formula |
C22H30N4O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
10-dodecylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C22H30N4O2/c1-2-3-4-5-6-7-8-9-10-13-16-26-18-15-12-11-14-17(18)23-19-20(26)24-22(28)25-21(19)27/h11-12,14-15H,2-10,13,16H2,1H3,(H,25,27,28) |
InChI Key |
DYOODHYGYGNQRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C2=CC=CC=C2N=C3C1=NC(=O)NC3=O |
Origin of Product |
United States |
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